Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (hereafter referred to as the target compound) is a tetrahydrothienopyridine derivative featuring a fused thieno-pyridine core with a 6-acetyl substituent and a methyl ester group at the 3-carboxylate position. Its molecular formula is C₁₁H₁₄N₂O₃S, with a molecular weight of 254.31 g/mol . The compound is synthesized via a Gewald reaction, involving condensation of methyl 2-cyanoacetate with 1-acetylpiperidin-4-one, yielding a yellow solid with a melting point of 144–146°C . Key spectral data include a distinctive ¹H-NMR signal at δ 2.24 ppm (acetyl group) and a mass spectrometry [M+1]⁺ peak at 255.3 .
The tetrahydrothienopyridine scaffold is pharmacologically significant, with derivatives exhibiting anti-inflammatory, antiviral, and anticancer activities .
Properties
IUPAC Name |
methyl 6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-6(14)13-4-3-7-8(5-13)17-10(12)9(7)11(15)16-2/h3-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLWMKMOYRESGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthesis Steps
Step 1 : Synthesis of the tetrahydrothieno[2,3-c]pyridine core using a Gewald reaction.
- Reactants: Piperidone derivative, cyanoacetate, sulfur.
- Conditions: Base (e.g., morpholine), solvent (e.g., ethanol).
Step 2 : Introduction of the amino group at the 2-position.
- Method: Amination reactions using ammonia or amines.
Step 3 : Esterification to form the methyl carboxylate.
- Method: Reaction with methanol in the presence of an acid catalyst.
Step 4 : Acetylation at the 6-position.
- Reactants: Acetyl chloride or acetic anhydride.
- Conditions: Base (e.g., pyridine), solvent (e.g., dichloromethane).
Analysis and Characterization
The synthesized compound is typically characterized using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including the presence of specific functional groups.
- Mass Spectrometry (MS) : Confirms the molecular weight and formula.
- Infrared (IR) Spectroscopy : Helps identify functional groups based on their absorption frequencies.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity and can be used for quantitative analysis.
Characterization Data
| Technique | Expected Results |
|---|---|
| NMR | Signals for amino, acetyl, and ester groups |
| MS | Molecular weight: 254.30 g/mol (for the acetyl derivative) |
| IR | Absorptions for C=O (ester and acetyl), NH (amino) |
| HPLC | Purity > 95% |
Research Findings and Applications
Research on thienopyridine derivatives, including this compound, has shown potential in various biological activities:
- Antimicrobial Activity : Some derivatives exhibit activity against Gram-positive bacteria, suggesting potential applications in antibiotic development.
- Pharmacological Properties : Thienopyridines are present in drugs with antiplatelet and anticonvulsant properties, highlighting their versatility in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its role as an anticancer agent . Research has demonstrated that derivatives of methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibit potent antiproliferative effects against various cancer cell lines.
Key Findings:
- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, inhibiting its polymerization. This mechanism is crucial for disrupting cancer cell division .
- IC50 Values : Various studies report IC50 values ranging from 1.1 to 4.7 μM against cancer cell lines such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) .
Selectivity for Cancer Cells
The selectivity of methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine for cancer cells over normal cells has been highlighted in studies. For instance, when tested on human peripheral blood mononuclear cells (PBMC), the compound showed IC50 values greater than 20 μM, indicating minimal impact on healthy cells while effectively targeting cancerous ones .
Study on Antitubulin Agents
A comprehensive study published in MDPI explored the synthesis and biological evaluation of new antitubulin agents derived from the thieno[2,3-c]pyridine scaffold. The study highlighted the effectiveness of these compounds in inhibiting cancer cell growth and their potential as therapeutic agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | HeLa | 1.1 |
| Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | L1210 | 2.8 |
| Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | CEM | 2.3 |
Mechanism of Action
The mechanism of action of Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
Ethyl 2-Amino-6-Methyl Derivative (EAMT)
- Structure : 6-Methyl substituent, ethyl ester.
- Molecular Weight: 240.09 g/mol; logP: 2.484; H-bond donors/acceptors: 4/2 .
- Synthesis: Gewald reaction with ethyl 2-cyanoacetate and 1-methylpiperidin-4-one, yielding 75% .
- Molecular dynamics simulations (50 ns) indicate ligand-induced protein stabilization .
- ADMET : Complies with Lipinski’s and Pfizer’s rules, suggesting good oral bioavailability .
Ethyl 6-Acetyl Derivative (Compound 4h)
- Structure : 6-Acetyl substituent, ethyl ester.
- Molecular Weight : ~268.3 g/mol (estimated).
- Synthesis: Similar Gewald reaction with ethyl 2-cyanoacetate, yielding 78% .
Ethyl 6-Benzyl Derivative (CAS 24237-54-5)
Ester Group Modifications
Methyl vs. Ethyl Esters
Pharmacological and Structural Comparisons
*Estimated based on structural analogs.
Key Findings
6-Benzyl: Increases molecular weight and lipophilicity, correlating with BET inhibitor activity but raising toxicity risks .
Ester Group Impact :
- Methyl esters generally improve aqueous solubility, whereas ethyl esters may prolong half-life due to slower esterase-mediated hydrolysis .
Pharmacological Diversity: EAMT and the target compound target neurological receptors (e.g., adenosine A1), while CRCM5484 derivatives show anticancer activity .
Biological Activity
Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS: 1105194-32-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and specific activities against various biological targets.
Chemical Structure and Properties
- Chemical Formula : C11H14N2O3S
- Molecular Weight : 254.30 g/mol
- IUPAC Name : this compound
- CAS Number : 1105194-32-8
- Purity : 95% .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate thiophene and pyridine derivatives. The synthetic route often includes the formation of the thieno-pyridine scaffold through cyclization reactions involving appropriate precursors .
Anticancer Activity
Recent studies have highlighted the compound's potential as an antiproliferative agent. In vitro evaluations have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 1.1 |
| CEM | 2.3 |
| L1210 | 2.8 |
These values indicate that methyl 6-acetyl-2-amino derivatives can effectively inhibit cancer cell growth at micromolar concentrations .
The mechanism by which these compounds exert their anticancer effects primarily involves the inhibition of tubulin polymerization. This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Molecular docking studies suggest that these compounds bind to the colchicine site on tubulin, thereby disrupting normal microtubule dynamics essential for cell division .
Selectivity
Importantly, these compounds have shown selectivity for cancer cells over normal human peripheral blood mononuclear cells (PBMCs), where IC50 values exceeded 20 μM. This selectivity is crucial for reducing potential side effects associated with traditional chemotherapeutics .
Case Studies
- Study on Antiproliferative Properties : A comprehensive evaluation of methyl 6-acetyl derivatives indicated that they not only inhibited cancer cell proliferation but also induced apoptosis in a dose-dependent manner. The study utilized multiple cancer cell lines to assess efficacy and confirmed the preferential toxicity towards malignant cells .
- Molecular Docking Analysis : Molecular docking simulations provided insights into how these compounds interact with tubulin at a molecular level. The binding affinity to the colchicine site was quantified, supporting experimental findings regarding their inhibitory effects on tubulin polymerization .
Q & A
Q. What are the optimized synthetic routes for Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, and how can reaction yields be improved?
The compound is synthesized via condensation of methyl 2-cyanoacetate with 1-acetylpiperidin-4-one in methanol under reflux, followed by crystallization with ethyl ether. Key parameters include:
- Solvent choice : Methanol or ethanol (for analogous derivatives) ensures solubility and reaction efficiency .
- Catalyst : Morpholine is used in similar syntheses to facilitate cyclization .
- Purification : Crystallization with ethyl ether yields a pure product (72% yield). Optimizing stoichiometry (e.g., 1:1.1 molar ratio of ketone to cyanoacetate) and reflux duration (2–4 hours) improves yields .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- 1H-NMR and 13C-NMR : Key peaks include δ 2.24 (acetyl CH3), 3.80 (methoxy group), and 4.51 (tetrahydrothienopyridine CH2), with coupling constants (e.g., J=6.0 Hz) confirming ring conformation .
- Mass Spectrometry (ESI) : The molecular ion [M+1]+ at m/z 255.3 confirms molecular weight .
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C-S = 1.72 Å) and angles, validated against DFT calculations . SHELXL software is standard for refinement .
Q. What safety protocols are essential for handling this compound in the lab?
- Hazard Classification : GHS Category 4 oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
- Protective Measures : Use nitrile gloves, fume hoods for dust control, and avoid skin/eye contact. Store at 2–8°C in airtight containers .
Advanced Research Questions
Q. How does the compound’s structure influence its antitubulin activity, and what modifications enhance efficacy?
The tetrahydrothienopyridine scaffold acts as a colchicine-site binder, with the acetyl group at position 6 critical for tubulin polymerization inhibition. Modifications:
- 6-position : Bulky substituents (e.g., benzyl in derivatives) improve hydrophobic interactions with β-tubulin .
- 3-carboxylate : Ester-to-amide conversion increases metabolic stability .
Biological assays (e.g., MTT cytotoxicity testing) show IC50 values <1 µM in cancer cell lines, comparable to combretastatin A-4 derivatives .
Q. What computational strategies are used to predict ADMET properties and binding modes?
- Molecular Docking (AutoDock/Vina) : The compound docks into the A1 adenosine receptor allosteric site (binding energy ≈ -9.2 kcal/mol), with hydrogen bonds to Thr277 and π-π stacking to Phe168 .
- DFT Studies : Optimized geometries (B3LYP/6-31G*) match SC-XRD data, with HOMO-LUMO gaps (~4.1 eV) indicating redox stability .
- ADMET Prediction (SwissADME) : Moderate bioavailability (TPSA = 85 Ų), CYP3A4 metabolism, and low hepatotoxicity risk .
Q. How can structural discrepancies between experimental and computational models be resolved?
Discrepancies in bond angles (e.g., C-N-C deviations up to 3°) arise from crystal packing forces vs. gas-phase DFT. Strategies:
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Byproduct Formation : Sulfur cross-linking during cyclization requires strict temperature control (70–80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is needed for gram-scale batches, reducing yield to ~50% .
Methodological Considerations
Q. How should researchers design assays to evaluate pharmacological activity?
Q. What analytical techniques validate compound stability under physiological conditions?
- HPLC-PDA : Monitor degradation in simulated gastric fluid (pH 1.2) over 24 hours. The compound shows <5% degradation, indicating oral stability .
- TGA/DSC : Thermal stability up to 180°C confirms suitability for solid formulations .
Contradictions and Limitations in Current Research
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
